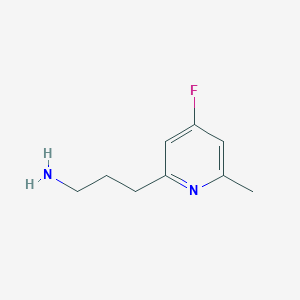
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoro-6-methylpyridine with a suitable amine precursor. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methylpyridin-2-YL)propan-1-amine: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-2-methylpyridine: Contains the fluorine and methyl groups on the pyridine ring but lacks the propan-1-amine side chain.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Similar structure with an additional methyl group on the amine side chain.
Uniqueness
The presence of both the fluorine atom and the propan-1-amine side chain in 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets .
Propiedades
Fórmula molecular |
C9H13FN2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-(4-fluoro-6-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-8(10)6-9(12-7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
Clave InChI |
IXJCOBVVHMKOJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)CCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















